Bufexamac

Content Navigation

Research pain point: Pan-HDAC inhibitors cause confounding nuclear histone acetylation and off-target cytotoxicity. Bufexamac (CAS 2438-72-4) solves this as a selective Class IIb HDAC6/10 inhibitor (tubulin hyperacetylation IC50=2.9 µM) and LTA4H dual inhibitor (IC50 ~15.86 µM), enabling precise study of cytoplasmic deacetylase networks without Class I HDAC perturbation. • Verified selectivity for chemoproteomic profiling; no nuclear histone acetylation at active concentrations. • Formulated for optimal in vitro use: soluble in DMSO (30 mg/mL). Reliable supply with fast global delivery.

CAS Number

Product Name

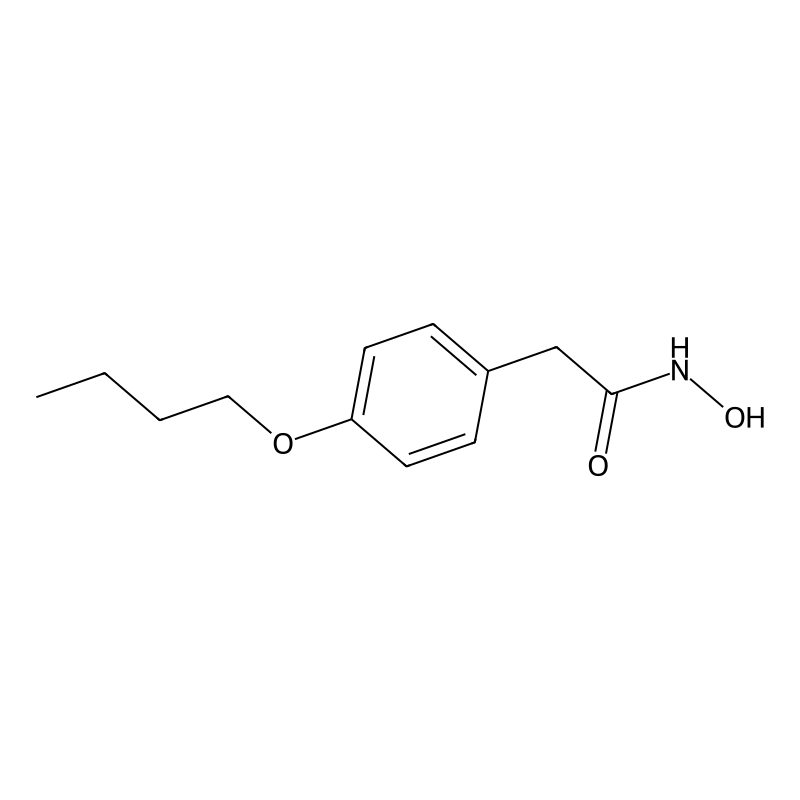

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Immiscible

Synonyms

Canonical SMILES

Purity

Package Size

Bufexamac (CAS 2438-72-4) is a hydroxamic acid derivative traditionally classified as a non-steroidal anti-inflammatory drug (NSAID) but currently procured primarily as a specialized biochemical tool. Unlike standard cyclooxygenase (COX) inhibitors, bufexamac functions as a selective Class IIb histone deacetylase (HDAC6 and HDAC10) inhibitor and a leukotriene A4 hydrolase (LTA4H) dual inhibitor . For laboratory procurement, its value lies in its structural divergence from pan-HDAC inhibitors like vorinostat (SAHA), offering targeted hyperacetylation of cytoplasmic substrates such as tubulin without significantly altering Class I HDAC-mediated nuclear histone acetylation . It exhibits robust solubility in DMSO (up to 30 mg/mL) and DMF, facilitating reliable formulation for in vitro screening and chemoproteomic profiling .

Research Fit

Substituting bufexamac with standard NSAIDs (e.g., diclofenac or ibuprofen) or general pan-HDAC inhibitors (e.g., trichostatin A) fundamentally compromises assay specificity . Standard NSAIDs lack the hydroxamic acid zinc-binding group required to chelate the catalytic zinc ion in the HDAC active site, rendering them inactive against HDAC6/10 . Conversely, broad-spectrum hydroxamates like SAHA indiscriminately inhibit Class I HDACs (HDAC1/2/3), leading to off-target epigenetic modifications and confounding cytotoxicity in cell-based models [1]. Bufexamac’s specific topological fit allows it to selectively inhibit HDAC6 and HDAC10 while simultaneously inhibiting LTA4H, a dual-action profile that cannot be replicated by mixing a generic COX inhibitor with a selective HDAC6 inhibitor due to differing pharmacokinetic and cell-penetration dynamics[REFS-2, REFS-4].

Substitution Risk

Selective Inhibition of Class IIb HDACs Over Class I Isoforms

Bufexamac demonstrates pronounced selectivity for Class IIb HDACs. Chemoproteomic profiling and binding assays reveal dissociation constants (Kd) of 0.53 µM for HDAC6 and 0.22 µM for HDAC10 . In contrast, it exhibits negligible activity against Class I HDACs at comparable concentrations. This selectivity translates to the hyperacetylation of the HDAC6 substrate alpha-tubulin (IC50 = 2.9 µM) without increasing the acetylation of Class I substrates such as histones H3K5 or H3K9/K14, a critical differentiation from pan-HDAC inhibitors.

| Evidence Dimension | Enzyme Binding Affinity (Kd) and Substrate Acetylation (IC50) |

| Target Compound Data | HDAC6 Kd = 0.53 µM; Tubulin hyperacetylation IC50 = 2.9 µM |

| Comparator Or Baseline | SAHA / Class I HDACs (Histone acetylation induced at low µM) |

| Quantified Difference | Bufexamac induces tubulin acetylation without altering H3K5/H3K9 acetylation, unlike SAHA. |

| Conditions | In vitro binding assays and cell-based substrate acetylation profiling |

Ensures researchers can isolate cytoplasmic HDAC6/10 activity without triggering confounding nuclear epigenetic transcription changes caused by Class I inhibition.

Dual-Action Inhibition of Leukotriene A4 Hydrolase (LTA4H)

Beyond HDAC inhibition, bufexamac acts as a direct inhibitor of LTA4H, an enzyme critical for the biosynthesis of the chemoattractant leukotriene B4 (LTB4) . In vitro enzymatic assays demonstrate that bufexamac inhibits LTA4H epoxide hydrolase activity with an IC50 of 15.86 µM and aminopeptidase activity with an IC50 of 11.59 µM . This effectively suppresses LTB4 production in stimulated neutrophils (IC50 = 12.91 µM). Crucially, it leaves other arachidonic acid pathway enzymes, such as cPLA2α, 5-LOX, 12-LOX, and 15-LOX, largely unperturbed, distinguishing it from broad-spectrum lipoxygenase inhibitors [1].

| Evidence Dimension | LTA4H vs. LOX/cPLA2α Inhibition (IC50) |

| Target Compound Data | LTA4H Epoxide Hydrolase IC50 = 15.86 µM; Aminopeptidase IC50 = 11.59 µM |

| Comparator Or Baseline | 5-LOX / 12-LOX / 15-LOX (Baseline: Unperturbed / No significant inhibition) |

| Quantified Difference | Selective block of LTA4H with minimal effect on upstream cPLA2α or parallel LOX pathways. |

| Conditions | In vitro enzymatic activity assays and neutrophil LTB4 biosynthesis models |

Allows precise isolation of the LTA4H/LTB4 signaling axis in inflammatory models without disrupting broader arachidonic acid metabolism.

Optimized Solvent Compatibility for High-Throughput Screening

For reliable assay reproducibility, bufexamac requires specific solvent handling due to its sparing solubility in aqueous buffers . It achieves quantitative dissolution in anhydrous DMSO (up to 30 mg/mL) and DMF (30 mg/mL). For complex cell culture models, stable clear solutions can be formulated using co-solvents, such as a 2.5 mg/mL solution achieved using a vehicle of 10% DMSO and 90% corn oil, or 10% DMSO with 90% (20% SBE-β-CD in saline) . This defined solubility profile prevents the precipitation artifacts often seen when generic NSAIDs are improperly substituted into lipophilic screening libraries .

| Evidence Dimension | Solubility and Formulation Stability |

| Target Compound Data | 30 mg/mL in DMSO; ≥ 2.5 mg/mL clear solution in 10% DMSO / 90% Corn Oil |

| Comparator Or Baseline | Aqueous buffers (Sparingly soluble / <0.5 mg/mL) |

| Quantified Difference | Over 60-fold increase in solubility using DMSO-based stock solutions compared to direct aqueous dissolution. |

| Conditions | Standard laboratory formulation at room temperature |

Prevents false negatives in high-throughput screening caused by compound precipitation in aqueous assay media.

Chemoproteomic Profiling of HDAC Complexes

Because bufexamac selectively binds Class IIb HDACs (HDAC6/10) without disrupting Class I complexes, it is an ideal probe for chemoproteomic assays to deconvolute protein complexes in biological space [1]. It serves as a negative control for Class I HDAC binding or a positive control for isolating cytoplasmic deacetylase networks.

Investigating Tubulin Hyperacetylation and Cytoskeletal Dynamics

Bufexamac's ability to induce alpha-tubulin hyperacetylation (IC50 = 2.9 µM) without altering histone acetylation makes it a preferred reagent for studying microtubule stability and cell motility, avoiding the confounding transcriptional toxicity associated with pan-HDAC inhibitors like SAHA .

LTA4H-Targeted Inflammatory Pathway Modeling

In models of acute lung injury or neutrophil chemotaxis, bufexamac is utilized to selectively block LTA4H (IC50 ~15.86 µM) and subsequent LTB4 biosynthesis[2]. Its lack of activity against 5-LOX and cPLA2α allows researchers to pinpoint the specific role of the LTA4H epoxide hydrolase and aminopeptidase functions in immune cell recruitment [2].

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

154.0 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AB - Acetic acid derivatives and related substances

M01AB17 - Bufexamac

M02 - Topical products for joint and muscular pain

M02A - Topical products for joint and muscular pain

M02AA - Antiinflammatory preparations, non-steroids for topical use

M02AA09 - Bufexamac

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Following topical administration of 5% bufexamac, the recovery in the urine was 3.5% of the applied dose within 144 hours. Studies in healthy volunteers receiving an oral dose of 125 to 500 mg indicate that an average of 80% of the total dose is excreted in the urine within 48 hours.

No data available.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Severe allergic contact dermatitis caused by topical bufexamac requiring hospitalization

Gwyneth N Wong, Sarah Shen, Rosemary NixonPMID: 30624772 DOI: 10.1111/cod.13207

Abstract

Severe cutaneous eruptions following the topical use of preparations containing bufexamac: Is it time to reconsider its registration in Australia?

Adam G Harris, Samra L Saikal, Jim Scurry, John Relic, Rosemary L Nixon, Paul CheePMID: 30155971 DOI: 10.1111/ajd.12910

Abstract

Despite being a well-recognised cause of allergic contact dermatitis with an embargo in many countries around the world, bufexamac is available over the counter in topical preparations in Australia. We present a series of patients who developed severe cutaneous eruptions after the topical application of bufexamac containing preparations to highlight the potential risks of this medication, as well as advocate for the reconsideration of its registration by the Therapeutic Goods Administration in Australia.Allergic contact dermatitis to topical preparations of bufexamac

Yan Pan, Rosemary NixonPMID: 22881467 DOI: 10.1111/j.1440-0960.2012.00876.x

Abstract

In Australia bufexamac is mainly used for pharmacist-initiated local treatment of various dermatoses. The European Medicines Agency's Committee for Medicinal Products for Human Use recently recommended that marketing authorisation for bufexamac-containing preparations be revoked throughout the European Union because of the risk of severe allergic contact dermatitis. We retrospectively reviewed the patch test database at the Skin and Cancer Foundation Inc. and identified 19 cases of positive reactions to bufexamac (5% petrolatum) from 451 people patch tested. The bufexamac reaction was deemed relevant to the presenting dermatitis in 13 of 19 (68%) patients. Bufexamac allergic contact dermatitis is under-reported in the English literature. We wish to emphasise the severity and the unusually polymorphic eruptions observed in some of the cases. Clinicians should consider the possibility of allergic contact dermatitis to bufexamac-containing preparations in all patients where there is a history of exposure, even if used for only a short time.Contact sensitization in patients with suspected cosmetic intolerance: results of the IVDK 2006-2011

A Dinkloh, M Worm, J Geier, A Schnuch, A WollenbergPMID: 25288472 DOI: 10.1111/jdv.12750

Abstract

Ingredients of leave-on cosmetics and body care products may sensitize. However, not every case of cosmetic intolerance is due to contact sensitization.To describe the frequency of contact sensitization due to cosmetics in a large clinic population, and a possible particular allergen pattern.

Retrospective analysis of data from the Information Network of Departments of Dermatology, 2006-2011.

Of 69 487 patients tested, 'cosmetics, creams, sunscreens' was the only suspected allergen source category in 10 124 patients (14.6%). A final diagnosis 'allergic contact dermatitis' was stated in 2658 of these patients (26.3%).Compared to a control group, there were significantly more reactions to fragrance mixes I and II, balsam of Peru, methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) and lanolin alcohols. No special pattern of fragrance sensitization could be identified. Among the preservatives, MI was by far the leading allergen, while sensitization to other widely used compounds like parabens or phenoxyethanol was rare.

True allergic reactions to cosmetic ingredients are rarer than generally assumed. Limitation of exposure to MI in leave-on cosmetics and body care products is urgently needed.

Allergic contact dermatitis syndrome from bufexamac for nursing infant

Tokio Nakada, Yuki MatsuzawaPMID: 22828265 DOI: 10.1097/DER.0b013e318260d774

Abstract

Contact dermatitis caused by bufexamac sparing the eruption of herpes zoster

Hidetsugu Fukuda, Yachiyo Sato, Nao Usami, Yuki Yokouchi, Hideki MukaiPMID: 21950459 DOI: 10.1111/j.1346-8138.2011.01261.x

Abstract

In vitro photobiochemical characterization of sulfobutylether-β-cyclodextrin formulation of bufexamac

Yoshiki Seto, Masanori Ochi, Naoko Igarashi, Ryo Inoue, Ami Oishi, Toshihiko Toida, Shizuo Yamada, Satomi OnouePMID: 21429689 DOI: 10.1016/j.jpba.2011.02.025

Abstract

The present study aimed to modulate the photoreactivity of bufexamac, with a focus on photostability and phototoxicity, by forming an inclusion complex with sulfobutylether-β-cyclodextrin (SBECD). The photobiochemical properties of bufexamac were evaluated by reactive oxygen species (ROS) assay and using in vitro photogenotoxic assessment tools. To assess the inclusion properties of SBECD complex with bufexamac, a UV absorption spectroscopic study was also carried out. The influence of SBECD on the photoreactivity of bufexamac was analyzed by ROS assay and photostability test. From the photobiochemical data, superoxide generation from irradiated bufexamac indicated its photoreactivity; however, the photogenotoxic risk of bufexamac was negligible owing to low DNA-binding affinity and DNA-photocleaving activity. SBECD complex of bufexamac was formed, and the association constant of the complex was calculated to be 620M(-1). On the basis of the photochemical data on bufexamac co-existing with SBECD, ROS generation from irradiated bufexamac (200μM) was inhibited by SBECD at concentrations of over 20μM. The degradation constant of bufexamac in SBECD was decreased ca. 30% compared with that of bufexamac, suggesting improvement of its photostability. The phototoxic risk of bufexamac might be attenuated by SBECD complexation, and cyclodextrin inclusion complexes might be a useful approach for modulating the phototoxicity of drugs.Regulation of Retinoic Acid Inducible Gene-I (RIG-I) Activation by the Histone Deacetylase 6

Helene Minyi Liu, Fuguo Jiang, Yueh Ming Loo, ShuZhen Hsu, Tien-Ying Hsiang, Joseph Marcotrigiano, Michael Gale JrPMID: 27372014 DOI: 10.1016/j.ebiom.2016.06.015

Abstract

Retinoic acid inducible gene-I (RIG-I) is a cytosolic pathogen recognition receptor that initiates the immune response against many RNA viruses. Upon RNA ligand binding, RIG-I undergoes a conformational change facilitating its homo-oligomerization and activation that results in its translocation from the cytosol to intracellular membranes to bind its signaling adaptor protein, mitochondrial antiviral-signaling protein (MAVS). Here we show that RIG-I activation is regulated by reversible acetylation. Acetyl-mimetic mutants of RIG-I do not form virus-induced homo-oligomers, revealing that acetyl-lysine residues of the RIG-I repressor domain prevent assembly to active homo-oligomers. During acute infection, deacetylation of RIG-I promotes its oligomerization upon ligand binding. We identify histone deacetylase 6 (HDAC6) as the deacetylase that promotes RIG-I activation and innate antiviral immunity to recognize and restrict RNA virus infection.Carbamates as Potential Prodrugs and a New Warhead for HDAC Inhibition

Kristina King, Alexander-Thomas Hauser, Jelena Melesina, Wolfgang Sippl, Manfred JungPMID: 29393896 DOI: 10.3390/molecules23020321

Abstract

We designed and synthesized carbamates of the clinically-approved HDAC (histone deacetylase) inhibitor vorinostat (suberoylanilide hydroxamic acid, SAHA) in order to validate our previously-proposed hypothesis that these carbamates might serve as prodrugs for hydroxamic acid containing HDAC inhibitors. Biochemical assays proved our new compounds to be potent inhibitors of histone deacetylases in vitro, and they also showed antiproliferative effects in leukemic cells. These results, as well as stability analysis led to the suggestion that the intact carbamates are inhibitors of histone deacetylases themselves, representing a new zinc-binding warhead in HDAC inhibitor design. This suggestion was further supported by the synthesis and evaluation of a carbamate derivative of the HDAC6-selective inhibitor bufexamac.Bufexamac ameliorates LPS-induced acute lung injury in mice by targeting LTA4H

Qiang Xiao, Ningning Dong, Xue Yao, Dang Wu, Yanli Lu, Fei Mao, Jin Zhu, Jian Li, Jin Huang, Aifang Chen, Lu Huang, Xuehai Wang, Guangxiao Yang, Guangyuan He, Yong Xu, Weiqiang LuPMID: 27126280 DOI: 10.1038/srep25298

Abstract

Neutrophils play an important role in the occurrence and development of acute lung injury (ALI). Leukotriene B4 (LTB4), a hydrolysis product of epoxide leukotriene A4 (LTA4) catalyzed by LTA4 hydrolase (LTA4H), is one of the most potent chemoattractants for neutrophil. Bufexamac is a drug widely used as an anti-inflammatory agent on the skin, however, the mechanism of action is still not fully understood. In this study, we found bufexamac was capable of specifically inhibiting LTA4H enzymatic activity and revealed the mode of interaction of bufexamac and LTA4H using X-ray crystallography. Moreover, bufexamac significantly prevented the production of LTB4 in neutrophil and inhibited the fMLP-induced neutrophil migration through inhibition of LTA4H. Finally, bufexamac significantly attenuated lung inflammation as reflected by reduced LTB4 levels and weakened neutrophil infiltration in bronchoalveolar lavage fluid from a lipopolysaccharide-induced ALI mouse model. In summary, our study indicates that bufexamac acts as an inhibitor of LTB4 biosynthesis and may have potential clinical applications for the treatment of ALI.Explore Compound Types